2,2,4,6,6-Pentamethylheptane

Description

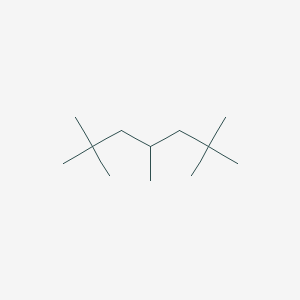

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,4,6,6-pentamethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSKYDESGTTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042034 | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13475-82-6 | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13475-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,2,4,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,6,6-Pentamethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,6,6-pentamethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 2,2,4,6,6 Pentamethylheptane

Oligomerization and Subsequent Hydrogenation Routes for 2,2,4,6,6-Pentamethylheptane Production

The predominant and most commercially viable method for producing this compound involves a multi-step process starting from isobutanol or isobutene. researchgate.netusfq.edu.ec This pathway is often referred to as an Alcohol-to-Jet (ATJ) route when derived from bio-based isobutanol. researchgate.netusfq.edu.ec

The process can be broken down into three primary stages:

Dehydration: In routes starting from isobutanol, the first step is a dehydration reaction to produce isobutene. researchgate.netusfq.edu.ec This is a crucial initial step that achieves a high yield, with studies reporting a 99.1% yield of isobutene from cellulosic isobutanol. researchgate.netusfq.edu.ec

Oligomerization: The resulting isobutene undergoes oligomerization, a process where multiple isobutene molecules are chemically combined. researchgate.net The target of this step is the trimerization of isobutene to form triisobutylene (B147571), the twelve-carbon olefin precursor to this compound. researchgate.netusfq.edu.ec Research has identified optimal conditions to maximize the formation of this C12 oligomer. A study on the conversion of isobutene to triisobutylene found that the highest yield was achieved at a temperature of 100 °C and a pressure of 0.20 MPa. researchgate.netusfq.edu.ec The conversion of isobutene to the desired triisobutylene in the oligomerization stage can reach 90%. researchgate.netusfq.edu.ec

Table 1: Optimal Operating Conditions for Isobutene Oligomerization to Triisobutylene

| Parameter | Value |

|---|---|

| Temperature | 100 °C |

| Pressure | 0.20 MPa |

| Space-Time (τ') | 5.5 g h/L |

Data sourced from studies on triisobutane production from cellulosic isobutanol. researchgate.netusfq.edu.ec

Hydrogenation: The final step is the hydrogenation of the triisobutylene. In this stage, hydrogen is added across the double bonds of the olefin, converting it into the fully saturated alkane, this compound. researchgate.netusfq.edu.ec This conversion is typically highly efficient and is considered to be quantitative. researchgate.netusfq.edu.ec

Strategies for Purity Enhancement and Isomer Control in this compound Synthesis

Achieving high purity and controlling the specific isomer of the final product are critical for its intended applications. The isomeric purity of this compound is largely determined during the oligomerization of isobutene, which can produce a mixture of triisobutylene isomers.

The feedstock for the subsequent reaction step, whether hydrogenation to the alkane or conversion to a derivative like a thiol, consists of these isomers. google.com Key isomers of triisobutylene include 2,2,4,6,6-pentamethylheptene-3 and 2-(2,2-dimethylpropyl)-4,4-dimethylpentene-1. google.com Patents related to the synthesis of derivatives have shown that the ratio of these isomers in the triisobutylene mixture is a critical factor influencing the yield and purity of the final product. google.comgoogle.com Therefore, controlling the catalytic conditions of the oligomerization step is paramount for guiding the reaction toward the desired isomer precursor.

After synthesis, purification steps such as distillation can be employed to remove impurities and separate the desired product from by-products and unreacted materials. tiiips.com Commercially available products like Isododecane, which consists mainly of this compound, demonstrate the high levels of purity that can be achieved. One such product is reported to contain 99.5% permethylated C12 isoparaffins, with this compound being the main isomer, typically at a concentration of 85%. imcd.pt

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Oligomerization Catalysts: The oligomerization of isobutene is an acid-catalyzed process. Both homogeneous and heterogeneous acid catalysts are used. acs.org Specific examples include Brønsted acidic iridium hydride complexes, which can act as homogeneous catalysts for the oligomerization. acs.org In the synthesis of derivatives from triisobutylene, Lewis acids and boron trifluoride (BF₃) complexes with carboxylic acids have been effectively used as catalysts. google.comgoogle.com

Hydrogenation Catalysts: The hydrogenation of triisobutylene isomers to this compound is typically carried out using noble metal catalysts. Palladium (Pd) and platinum (Pt) on a support are commonly used for this reduction step.

Tandem Catalysis: Research has also explored tandem catalytic systems that can perform both oligomerization and hydrogenation in a single process. Cationic iridium complexes have been shown to catalyze a tandem dimerization/trimerization and hydrogenation of isobutene, yielding a mixture of isooctane (B107328) and 2,2,4,4,6-pentamethylheptane. acs.org

Table 2: Catalysts Used in the Synthesis of this compound

| Reaction Step | Catalyst Type | Specific Examples |

|---|---|---|

| Oligomerization | Homogeneous Acid Catalyst | Brønsted acidic iridium hydrides acs.org |

| Oligomerization | Lewis Acid / Co-catalyst | Boron trifluoride (BF₃) complexes, Lewis acids with a protonic acid google.com |

| Hydrogenation | Heterogeneous Metal Catalyst | Palladium (Pd), Platinum (Pt) |

Investigation of By-product Formation and Reduction in Synthetic Pathways

The formation of by-products is a key challenge in the synthesis of this compound, impacting yield and purity. By-products can arise from competing reactions during oligomerization or from incomplete reactions.

During the oligomerization of isobutene, the primary competing reaction is dimerization, which produces isooctenes. Subsequent hydrogenation of these C8 olefins leads to the formation of isooctane (2,2,4-trimethylpentane), a common by-product. acs.org Studies using tandem catalysts have reported the formation of significant amounts of isooctane alongside the desired C12 product. acs.org The 90% conversion of isobutene to the C12 trimer (triisobutylene) in some processes implies that the remaining 10% forms other oligomers, primarily dimers. researchgate.netusfq.edu.ec

Another source of impurities is incomplete hydrogenation. If the final hydrogenation step is not carried to completion, residual unhydrogenated olefins, such as 2,4,4,6,6-pentamethylheptene, can remain in the final product. acs.org The longevity and activity of the hydrogenation catalyst are crucial to ensure a complete conversion to the saturated alkane. acs.org Strategies to reduce by-products focus on optimizing reaction conditions and catalyst selection to favor trimerization over dimerization and ensuring the hydrogenation catalyst is sufficiently active to quantitatively convert all olefins.

Advanced Analytical and Spectroscopic Characterization of 2,2,4,6,6 Pentamethylheptane

Applications of Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like 2,2,4,6,6-pentamethylheptane. It is widely used to determine the purity of commercial samples and to analyze its presence in complex mixtures. avantorsciences.comavantorsciences.comtcichemicals.com The purity of this compound is often specified to be greater than or equal to 98.0% as determined by GC. avantorsciences.comavantorsciences.comtcichemicals.com

In a practical application, a method for determining the presence of this compound in Low-Density Polyethylene (B3416737) (LDPE) bags and its migration into drugs was developed using GC-Mass Spectrometry (GC-MS). chinjmap.com This method demonstrated a linear range for this compound between 0.06000 and 120.0 ng, with an average recovery of 94.3% in LDPE bags, highlighting the technique's accuracy and sensitivity for quantification in real-world samples. chinjmap.com The use of a Stabilwax column with a specific temperature program (starting at 60°C) was found to be effective for this analysis. chinjmap.com

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power for complex volatile samples, such as those found in hops, where this compound has been identified as a component. nih.gov This advanced technique provides greater resolution, allowing for the separation of a larger number of compounds compared to traditional GC-MS. nih.gov

Table 1: GC Purity Specifications for this compound

| Supplier/Source | Purity Specification (by GC) |

| Avantor (TCI) | ≥98.0% |

| Avantor (Thermo Fisher Scientific) | ≥94 % |

| Tokyo Chemical Industry (TCI) | >98.0% |

This table presents purity data for this compound as specified by different suppliers, determined by Gas Chromatography.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and trace analysis of this compound. analytice.comanalytice.com The technique provides a fragmentation pattern, which acts as a molecular fingerprint, allowing for its identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. tu.edu.iqnist.gov Branched alkanes like this one tend to fragment at points of branching to form the most stable carbocations. tu.edu.iq A notable study identified this compound in Ziziphi Spinosae Semen samples through GC-MS analysis, where the parent ion was observed at m/z 170, with characteristic fragment ions at m/z 155, 112, 99, and 57. researchgate.net The most abundant peak (base peak) is often at m/z 57, corresponding to the stable tert-butyl cation. nih.gov

GC-MS has been successfully employed for the determination of this compound in various matrices, including LDPE bags and for analyzing its migration into drugs. chinjmap.com The quantification limit for this compound can be as low as 0.5 µg/Media in certain analyses. analytice.com In water analysis, the limit of quantification can be estimated at 1 µg/L using GC-MS. analytice.com

Table 2: Characteristic Mass Spectrometry Peaks for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |

| 57 | 99.99 | [C4H9]+ |

| 85 | 45.13 | [C6H13]+ |

| 99 | 39.85 | [C7H15]+ |

| 113 | 29.83 | [C8H17]+ |

| 71 | 29.07 | [C5H11]+ |

This table, based on experimental GC-MS data, shows the top five most intense peaks in the mass spectrum of this compound, which are crucial for its identification. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the functional group identification and vibrational analysis of this compound. As an alkane, its IR spectrum is characterized by absorptions corresponding to carbon-hydrogen (C-H) stretching and bending vibrations.

The spectrum will prominently feature strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹. The presence of methyl (CH₃) and methylene (B1212753) (CH₂) groups will give rise to characteristic bending vibrations. Specifically, methyl C-H bending appears around 1450 cm⁻¹ and 1375 cm⁻¹, while methylene C-H bending (scissoring) is also found near 1465 cm⁻¹. The presence of the gem-dimethyl groups (two methyl groups on the same carbon) at positions 2 and 6, and the tertiary C-H at position 4, contribute to the specific pattern of the spectrum.

Publicly available IR spectra for this compound confirm these characteristic features. nih.govchemicalbook.com For instance, one reported spectrum was obtained using a capillary cell with the neat substance. nih.gov Another available spectrum is a vapor phase IR spectrum. nih.gov The conformity of an experimental infrared spectrum to a reference spectrum is a quality control parameter used by some suppliers. avantorsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, provides the most detailed information for the structural confirmation of this compound. chemicalbook.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The eighteen protons of the four methyl groups at the 2 and 6 positions (C1, C7, and the two methyls on C2 and C6) would likely appear as a singlet or a closely spaced multiplet due to their chemical equivalence. The three protons of the methyl group at position 4 would appear as a doublet, being split by the adjacent methine proton. The protons of the methylene groups at positions 3 and 5 would exhibit more complex splitting patterns due to coupling with neighboring protons. The single proton on the chiral center at position 4 (methine group) would also show a complex multiplet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. This allows for the confirmation of the carbon backbone and the positions of the methyl substituents. Predicted ¹³C NMR data is available and serves as a useful reference. np-mrd.org

Chromatographic Methods in the Separation and Quantification of Isomers

The separation and quantification of isomers of heptane (B126788), including the highly branched this compound, rely heavily on chromatographic methods. Due to their similar boiling points and chemical properties, separating alkane isomers can be challenging and often requires high-resolution techniques.

Gas chromatography is the primary method for separating volatile isomers like those of nonane (B91170) and dodecane (B42187), and by extension, heptane isomers. uga.edu The choice of the stationary phase in the GC column is critical for achieving separation. Non-polar columns are typically used for separating alkanes based on their boiling points and volatility. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation capabilities, which is crucial for resolving co-eluting isomers. nih.gov

In addition to separation, chromatographic methods coupled with appropriate detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), allow for the accurate quantification of each isomer. For instance, GC-MS has been used to determine the concentration of this compound that has migrated from packaging materials. chinjmap.com The development of such methods often involves preliminary studies to optimize chromatographic conditions for the best possible separation in the shortest amount of time. uga.edu The use of multivariate statistical tools can further aid in the classification of samples based on their isomeric profiles. researchgate.net

Combustion Chemistry and Fuel Performance Research Involving 2,2,4,6,6 Pentamethylheptane

Role of 2,2,4,6,6-Pentamethylheptane as a Primary Reference Standard in Cetane Number Determination

The cetane number (CN) is the primary indicator of diesel fuel ignition quality. The scale is defined by two primary reference fuels (PRFs): n-hexadecane (also known as cetane), with a high ignition quality assigned a CN of 100, and a low ignition quality fuel. google.com Historically, 1-methylnaphthalene (B46632) was used as the low-CN standard, but due to issues with quality consistency, it was replaced in 1962 by 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN), which was assigned a cetane number of 15. google.comnrel.gov

However, producing HMN in large quantities at the required purity and at a reasonable cost has proven difficult for the industry. google.com This has led to the search for a more readily available and cost-effective replacement. Research has identified this compound (PMH), an isomer of dodecane (B42187), as a suitable substitute. google.comgoogle.com It has been found to have combustion properties under compression ignition that are remarkably similar to HMN when tested in a Cooperative Fuel Research (CFR) engine according to ASTM D613 procedures. google.comgoogle.com

As a result, this compound has been introduced as a new low-cetane primary reference fuel. iteh.aihotowntech.com The European standard EN 16906:2023 specifies a designated cetane number of 16.3 for PMH with a minimum purity of 980 g/kg (98%). iteh.ai Compositions consisting of a blend of n-hexadecane and this compound are now used as reference standards for measuring the cetane number. google.comgoogle.compatentguru.com

Table 1: Primary Reference Fuels for Cetane Number

| Compound | Formula | Assigned Cetane Number | Role |

| n-Hexadecane (Cetane) | C₁₆H₃₄ | 100 | High-Cetane Standard google.com |

| 2,2,4,4,6,8,8-Heptamethylnonane (HMN) | C₁₆H₃₄ | 15 | Low-Cetane Standard google.comscispace.com |

| This compound (PMH) | C₁₂H₂₆ | 16.3 | Low-Cetane Standard (substitute for HMN) iteh.ai |

Comparative Combustion Studies of this compound in Compression Ignition Engines

Comparative studies in compression ignition engines have been crucial in establishing this compound as a primary reference fuel. Tests conducted in accordance with ASTM D613-10a using a CFR engine directly compared the combustion characteristics of blends of n-hexadecane and HMN against blends of n-hexadecane and PMH. google.comgoogle.com In these tests, the engine's compression ratio is adjusted until the ignition delay—the time between fuel injection and the start of combustion—is precisely 2.407 milliseconds. google.comgoogle.com The results demonstrated that PMH behaves very similarly to HMN under these conditions. google.comgoogle.com

Further research has investigated the global combustion characteristics of this compound (referred to as iC12) and compared them to other highly branched iso-alkanes like iso-octane (iC8) and iso-cetane (HMN, iC16). researchgate.netresearchgate.net These studies measure key combustion property targets, including ignition delay times and extinction limits of flames. researchgate.net The findings show that the combustion properties of iC12 are very nearly the molar average of those for iC8 and iC16, highlighting its representative nature for branched alkanes in fuels. researchgate.net

Table 2: Comparative Combustion Properties of Iso-alkanes

| Fuel | Formula | Derived Cetane Number (DCN) | Threshold Sooting Index (TSI) |

| iso-Octane (iC8) | C₈H₁₈ | 12.0 - 17.6 nrel.gov | - |

| iso-Dodecane (iC12) (PMH) | C₁₂H₂₆ | 16.8 (±1) researchgate.net | 15.4 (±0.5) researchgate.net |

| iso-Cetane (iC16) (HMN) | C₁₆H₃₄ | 15.1 - 15.4 nrel.govacs.org | - |

| 50/50 molar blend iC8/iC16 | - | Matches iC12 properties researchgate.net | Matches iC12 properties researchgate.net |

Mechanisms of Ignition Delay and their Correlation with this compound Content

Ignition delay is a critical parameter in compression ignition engines, and it is strongly influenced by fuel molecular structure. For alkanes, a longer, straight carbon chain generally leads to a shorter ignition delay and thus a higher cetane number. ucl.ac.uk Conversely, the presence of alkyl chain branching tends to increase the duration of the ignition delay. ucl.ac.uk

The highly branched structure of this compound is directly responsible for its low cetane number and long ignition delay. ucl.ac.ukresearchgate.net Studies on the autoignition of highly branched iso-alkanes like PMH reveal a distinct "negative temperature coefficient" (NTC) behavior. researchgate.netresearchgate.net This phenomenon occurs in a specific temperature range where the rate of reaction paradoxically decreases as the temperature increases. The NTC window for PMH was observed to be at a much lower temperature than that of its straight-chain counterpart, n-dodecane. researchgate.net

The low reactivity of PMH is attributed to its molecular structure, which is dominated by numerous methyl side chains and lacks an extended linear carbon chain. dlr.de These structural features discourage the intramolecular hydrogen abstraction reactions that are necessary to support the low-temperature, "cool flame" reactions which lead to rapid ignition in high-cetane fuels. dlr.de Therefore, a higher content of this compound or similarly branched alkanes in a diesel fuel blend will lengthen the ignition delay period.

Integration of this compound in Derived Cetane Number (DCN) Test Procedures

Beyond the traditional CFR engine method (ASTM D613), modern techniques for determining cetane quality have been developed that are faster and require smaller sample volumes. These methods measure the ignition delay of a fuel in a constant volume combustion chamber (CVCC) and use a correlation to calculate a Derived Cetane Number (DCN). nrel.gov

Due to its consistent and well-characterized combustion behavior, this compound has been integrated as a primary reference standard in these DCN test procedures. google.comgoogle.com Specifically, it can be used directly as a substitute for HMN in blends with n-hexadecane for calibrating and running tests according to standards such as ASTM D6890 (IQT), ASTM D7170 (FIT), and ASTM D7668. google.comgoogle.compatentguru.com The use of PMH simplifies the process, as it can be produced in large quantities at a reasonable cost, potentially eliminating the complex and expensive program of producing and validating secondary reference fuels. google.com Data from the Ignition Quality Tester (IQT) method, ASTM D6890, show a DCN for this compound of approximately 9, though other measurements have reported values around 16.8. nrel.govresearchgate.net

Investigations into the Impact of Branched Alkane Structure on Fuel Performance

The molecular structure of a hydrocarbon has a profound impact on its physical and chemical properties, which in turn dictate its performance as a fuel. fiveable.me Alkanes with a high degree of branching, like this compound, are generally more compact and have a lower surface area-to-volume ratio than their straight-chain isomers. fiveable.me This results in weaker intermolecular van der Waals forces and consequently lower boiling points. fiveable.melibretexts.org

In terms of combustion performance, branching has opposite effects on gasoline and diesel fuels. For spark-ignition (gasoline) engines, highly branched alkanes are desirable because they have higher octane (B31449) ratings, meaning they are more resistant to premature ignition or "knocking". fiveable.me For compression-ignition (diesel) engines, the opposite is true. The high resistance to autoignition that makes branched alkanes good for gasoline results in poor ignition quality (a low cetane number) for diesel fuel. ucl.ac.uk

Experimental and modeling studies comparing iso-octane (C8) and iso-dodecane (this compound, C12) show how fuel molecular structure affects autoignition. researchgate.netosti.govosti.gov These investigations highlight that while both are highly branched, differences in their structure lead to different reactivity trends under various temperature and pressure conditions. researchgate.netosti.gov The presence of multiple methyl groups in PMH makes it highly resistant to the chemical reactions that initiate combustion, a key performance characteristic for a low-cetane reference fuel. dlr.de

Analysis of this compound within Bio-Derived Jet Fuel Compositions

This compound has emerged as a crucial component in the formulation and analysis of alternative aviation fuels, particularly bio-derived synthetic paraffinic kerosene (B1165875) (SPK). researchgate.netncat.edu One prominent pathway is Alcohol-to-Jet (ATJ) fuel, which often results in a product rich in highly branched iso-paraffins. acs.orgresearchgate.net

Chemical analysis of ATJ fuels has shown that this compound can be a dominant component, sometimes comprising the majority of the fuel's volume. acs.orgresearchgate.net For instance, one analysis of an ATJ fuel identified it as a top match for over 70% of the total peak area in a gas chromatogram. acs.org This high concentration is significant because the properties of the ATJ fuel are largely dictated by the properties of its main constituents.

Furthermore, this compound is considered a promising candidate for surrogate fuel mixtures. researchgate.netresearchgate.net Surrogates are simple mixtures of a few known compounds designed to emulate the physical and combustion properties of complex real-world fuels like jet fuel. researchgate.netacs.org The inclusion of this compound in surrogates helps to represent the low-reactivity, highly-branched alkane fraction found in many alternative jet fuels, allowing for better modeling and prediction of their performance. researchgate.netresearchgate.net Studies have shown that binary mixtures of n-dodecane with this compound can be suitable surrogates for hydrotreated renewable fuels. acs.org A study assessing triisobutane (another name for this compound) produced from cellulosic isobutanol confirmed its potential as a sustainable biojet fuel blending component that complies with ASTM D7566 standards. usfq.edu.ecusfq.edu.ec

Tribological Investigations and Lubrication Properties of 2,2,4,6,6 Pentamethylheptane

Research on Pressure-Viscosity Response in Elastohydrodynamic Lubrication Regimes

The relationship between pressure and viscosity is a critical factor in elastohydrodynamic lubrication (EHL), a regime characterized by high pressures and the elastic deformation of contacting surfaces. The pressure-viscosity coefficient (α) quantifies the exponential increase in viscosity with pressure and is fundamental to a lubricant's ability to form a protective film.

Research has shown that molecular structure significantly influences this response. For alkanes, the degree of branching plays a crucial role. In a comparative study of dodecane (B42187) isomers, the highly branched structure of 2,2,4,6,6-pentamethylheptane was shown to have a more pronounced pressure-viscosity response compared to less branched isomers. mdpi.com This is attributed to the increased resistance to intermolecular movement under compression. At a temperature of 40°C, the viscosity of this compound increases more steeply with pressure than that of its less branched counterparts. mdpi.com This characteristic is generally associated with lubricant molecules that have many short branches, as opposed to those with fewer, longer branches. mdpi.com

General studies on hydrocarbon base oils confirm a strong correlation between the proportion of branched carbons and high elastohydrodynamic (EHD) friction, which is directly linked to the rheological behavior of the fluid under high pressure. researchgate.net The high molecular stiffness and bulky nature of branched molecules like this compound contribute to a higher resistance to shear and a more significant viscosity increase in EHL contacts. researchgate.net

| Parameter | Description | Impact of this compound's Structure |

| Pressure-Viscosity Coefficient (α) | A measure of how rapidly a fluid's viscosity increases with pressure. | Higher due to its highly branched molecular structure, leading to a more significant viscosity increase under EHL conditions. mdpi.com |

| Elastohydrodynamic (EHD) Friction | The friction generated within the EHL contact, influenced by the lubricant's rheology. | The high proportion of branched carbons contributes to higher EHD friction compared to linear or less branched alkanes. researchgate.net |

Comparative Studies of this compound as a Base Oil Component

This compound has been studied as a component in binary mixtures to understand how its properties influence the bulk characteristics of a lubricant. These studies are valuable for developing fuel surrogates and designing lubricants with tailored properties.

In one such study, binary mixtures of this compound and n-hexadecane were analyzed. The density and viscosity of these mixtures were measured across a range of temperatures and compositions. The data indicated that a binary mixture of these two compounds could serve as a suitable surrogate for certain renewable diesel fuels, such as DSH-76, as its physical properties fall within the range of the mixture's properties. acs.org The density of pure this compound was measured to be 752.5 kg·m⁻³ at 283.15 K. acs.org

The table below summarizes the density of binary mixtures of this compound (Component 1) and n-hexadecane (Component 2) at various mole fractions and temperatures.

| Mole Fraction of this compound (x₁) | Temperature (K) | Density (kg·m⁻³) |

| 1.0000 | 293.15 | 745.0 |

| 1.0000 | 323.15 | 722.9 |

| 1.0000 | 348.15 | 702.5 |

| 0.8256 | 293.15 | 749.6 |

| 0.5620 | 293.15 | 756.2 |

| 0.2319 | 293.15 | 764.5 |

| 0.0000 | 293.15 | 773.1 |

Data sourced from a study on binary mixtures of n-hexadecane and this compound. acs.org

Further research has explored mixtures of this compound with aromatic compounds like n-propylbenzene, 1,3,5-trimethylbenzene, and 1,2,4-trimethylbenzene. researchgate.net These investigations provide extensive data on density, viscosity, speed of sound, and other physical properties at atmospheric pressure, contributing to a broader understanding of its behavior as a base oil component in complex formulations. researchgate.net

Assessment of Film-Forming Capability of this compound in Lubricant Systems

The ability of a lubricant to form a protective film between moving surfaces is paramount to preventing wear and reducing friction. In EHL regimes, film thickness is strongly dependent on the lubricant's pressure-viscosity coefficient. diva-portal.orgresearchgate.net

Given that this compound exhibits a high pressure-viscosity response, it is assessed to have a strong film-forming capability. mdpi.com A higher pressure-viscosity coefficient allows the lubricant to become significantly more viscous as it enters the high-pressure zone of an EHL contact. This "thickening" effect helps to create and maintain a robust lubricating film that separates the surfaces, even under heavy loads. diva-portal.org

The molecular structure is again a key determinant. Studies correlating molecular features with EHD performance have found that a high degree of alkyl chain branching contributes to an increase in EHD friction. researchgate.net While high friction can be a drawback in some applications, it is also indicative of a lubricant that has solidified or become extremely viscous within the contact, which implies the formation of a substantial, shear-resistant film. Therefore, the highly branched nature of this compound suggests it is effective at generating a protective film in EHL systems.

Intermolecular Interactions and Mixture Thermodynamics of 2,2,4,6,6 Pentamethylheptane Systems

Density, Viscosity, and Speed of Sound Measurements in Binary and Multicomponent Blends

The thermophysical properties of 2,2,4,6,6-pentamethylheptane, also known as isododecane, are crucial for its use in surrogate fuel mixtures and for understanding intermolecular interactions in alkane solutions. acs.orgacs.org Extensive experimental data have been collected for its binary mixtures with various compounds, including aromatic hydrocarbons and other alkanes.

In binary mixtures with isomers of butylbenzene (B1677000) (iso-butylbenzene, sec-butylbenzene, and tert-butylbenzene) and with 1,3-diethylbenzene, the density and speed of sound generally increase with a higher mole fraction of the aromatic component. x-mol.com Conversely, the viscosity tends to decrease with increasing aromatic content. x-mol.com For instance, at 293.15 K, the density, viscosity, and speed of sound of pure this compound are reported as 745.21 kg·m⁻³, 1.31 mPa·s, and 1203.7 m·s⁻¹, respectively. researchgate.net

Studies on binary mixtures of this compound with n-hexylbenzene and n-butylbenzene show that mixture densities and speeds of sound increase as the concentration of the aromatic compound rises. acs.orgresearchgate.net However, the kinematic viscosity at 293.15 K decreases with a higher concentration of the aromatic component, with the exception of the hexylbenzene (B86705) mixture, where the viscosity slightly declines before increasing. researchgate.net

In mixtures with n-hexadecane, the density of the blend decreases as the mole fraction of this compound increases, though not in a linear fashion. acs.orgacs.org The speed of sound in these mixtures increases with the n-hexadecane concentration. acs.orgresearchgate.net For example, speed of sound data for these binary mixtures at temperatures from 293.15 K to 323.15 K ranged from 1089 to 1357 m·s⁻¹. acs.orgresearchgate.net

The following table presents a selection of experimental data for binary mixtures containing this compound.

Excess Molar Properties and Mixing Functions for this compound Mixtures

The study of excess molar properties provides insight into the nature and strength of intermolecular interactions in liquid mixtures. For binary mixtures of this compound with various aromatic compounds, the excess molar volumes (Vₘᴱ) and excess speeds of sound have been determined. x-mol.comresearchgate.net

In mixtures with iso-butylbenzene, sec-butylbenzene, and tert-butylbenzene, the excess molar volumes are positive, suggesting that the bulky branched substituents on the aromatic ring lead to less efficient packing with the isododecane molecules. x-mol.comacs.org Conversely, for mixtures with 1,3-diethylbenzene, the excess molar volumes are negative. x-mol.comacs.org For all these mixtures, the excess speeds of sound were found to be positive, and the excess isentropic compressibilities were negative at 298.15 K. x-mol.comacs.org

For the binary system of this compound and n-hexylbenzene, the excess molar volumes are negative, while for mixtures with n-butylbenzene, they are close to zero at 293.15 K. researchgate.net In contrast, mixtures with 2,2,4,4,6,8,8-heptamethylnonane (B1194848) exhibit positive excess molar volumes. researchgate.net

Research on binary mixtures of this compound and n-hexadecane revealed positive deviations in excess density, indicating that the molecules are more closely packed than would be ideally predicted. acs.org For instance, at 373.15 K and a mole fraction of 0.5620 for this compound, the excess density is 2.9 kg·m⁻³. acs.org

The excess molar Gibbs energies of activation for viscous flow in mixtures with butylbenzene isomers were slightly negative, and viscosity deviations were also negative at 293.15 K, becoming closer to zero at higher temperatures. x-mol.comacs.org

The following table summarizes some of the reported excess molar properties for binary mixtures of this compound.

Thermodynamic Modeling and Equation of State Application for this compound Systems

Thermodynamic models are essential for predicting and correlating the properties of mixtures containing this compound. For binary mixtures of this compound with n-hexadecane, density and mole fraction data have been successfully fitted to a second-order polynomial equation. acs.org

The viscosity of binary mixtures, such as those with n-butylbenzene and n-hexylbenzene, has been effectively modeled using the three-body McAllister equation. researchgate.net Additionally, viscosity deviations have been fitted to a Redlich-Kister type equation. researchgate.net The Jouyban-Acree model, combined with Abraham parameters, has also been employed to predict the viscosity of mixtures of n-dodecane with this compound at various temperatures. researchgate.net

For mixtures of 1-chloronaphthalene (B1664548) with a series of highly branched alkanes, including this compound, the Flory theory has demonstrated excellent predictive capabilities for excess molar volume (Vₘᴱ), its temperature derivative (dVₘᴱ/dT), and its pressure derivative (dVₘᴱ/dP). rsc.org However, the mixing function Δ(γVT) deviates from the equality Δ(γVT) = -Hᴱ predicted by the Flory theory and other van der Waals-based theories. rsc.org

The development of surrogate fuels often relies on accurate thermodynamic modeling. For instance, a binary mixture of n-hexadecane and this compound has been proposed as a suitable surrogate for renewable fuels like direct sugar to hydrocarbon diesel (DSH-76), as their key physical properties fall within the range of the binary mixture's values. acs.orgacs.orgresearchgate.net

Investigations into Temperature-Sensitive Ordering in Alkane Mixtures Containing this compound

Studies on mixtures of 1-chloronaphthalene with both linear and highly branched alkanes, such as this compound, have revealed insights into temperature-sensitive ordering phenomena. rsc.org In these systems, the excess heat capacity (Cₚᴱ) is anomalously positive for the n-alkane series and higher than for the branched alkane series. rsc.org

This behavior is attributed to the interplay of different ordering effects. The destruction of order between long-chain alkanes upon mixing contributes negatively to dVₘᴱ/dT, Δ(γVT), and Cₚᴱ. rsc.org However, in the case of 1-chloronaphthalene with n-alkanes, compensatory (1-2) ordering formed in the solution has an opposing effect, leading to –Δ(γVT) < Hᴱ and Cₚᴱ > 0. rsc.org

The enthalpies of mixing for 1,2-dibromoethane (B42909) with branched alkanes, including this compound, show a disordering contribution. rsc.org This disordering effect, which diminishes with increasing temperature, aligns with the orientational order of the long-chain alkanes. rsc.org The Flory-Huggins combinatorial entropy is considered more suitable than the regular solution entropy for calculating the excess Gibbs energy (Gᴱ) from the Gibbs free energy of mixing (ΔGₘ) in these systems. rsc.org

Environmental Behavior and Degradation Studies of 2,2,4,6,6 Pentamethylheptane

Primary Biodegradation Kinetics and Half-life Determination in Aquatic Environments

The biodegradation of 2,2,4,6,6-pentamethylheptane in aquatic environments is a subject of complex and varied findings. As a highly branched aliphatic hydrocarbon, its susceptibility to microbial degradation is influenced by its molecular structure. Generally, branching in alkanes can hinder the metabolic pathways utilized by microorganisms, making them more resistant to degradation compared to their linear counterparts. europa.euoup.com

Studies present conflicting data on the biodegradability of this compound. Some safety data sheets, where it is often referred to as isododecane, classify it as "readily biodegradable" or "easily biodegradable" based on 28-day tests. nih.goviaea.org However, other studies provide contradictory evidence. For instance, one study reported only 14% degradation over 31 days, leading to the classification of "not inherently degradable". osti.govmoellerchemie.com This discrepancy highlights the influence of test conditions and microbial consortia on degradation outcomes.

Further research into similarly structured, highly branched alkanes supports the view of slower degradation. For example, 2,2,4,4,6,8,8-heptamethylnonane (B1194848), another highly branched isomer, has been shown to be persistent, with limited or inconsistent degradation observed in seawater. nih.gov Studies have noted that persistent hydrocarbons in marine environments often possess extensive branching. oup.com The complex structure of this compound, with its quaternary carbon atoms, likely impedes the typical enzymatic oxidation processes, such as terminal oxidation followed by beta-oxidation, that are common for linear alkanes. europa.eu

Table 1: Summary of Biodegradation Data for this compound

| Result | Test Duration | Method/Guideline | Source |

|---|---|---|---|

| Readily biodegradable | 28 days | Not specified | nih.gov |

| Easily biodegradable | 28 days | Not specified | iaea.org |

| 14% degradation (Not inherently degradable) | 31 days | EPA OTS 796.3100 | osti.govmoellerchemie.com |

| No Observed Effect Concentration (NOEC), Daphnia magna | 21 days | OECD 211 | osti.govmoellerchemie.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical and toxicological properties of chemicals based on their molecular structure. oup.comecetoc.org For complex hydrocarbon substances like this compound, QSARs provide a means to estimate environmental fate endpoints where experimental data may be limited or difficult to obtain. oup.comoup.com These models are particularly useful for assessing properties such as biodegradation, bioaccumulation, and aquatic toxicity for the vast number of constituents in petroleum products. concawe.eu

For this compound, QSAR modeling has been applied to predict its chronic toxicity to aquatic organisms. A No-Observed-Effect-Loading-Rate (NOELR) for fish has been determined using QSAR, providing an estimate of the concentration at which long-term adverse effects are not expected. moellerchemie.com QSAR models for biodegradation predict half-lives for hydrocarbons, and these models can be leveraged in a consensus framework to assess complex substances. oup.comoup.com While specific QSAR-predicted biodegradation half-lives for this compound are not detailed in the available literature, the approach is recognized as a key line of evidence in assessing the degradation potential of hydrocarbon solvents. oup.com

The reliability of QSAR predictions depends on the model's applicability domain, and whether the chemical , in this case a highly branched alkane, falls within it. nih.gov For branched alkanes, the structural complexity can present challenges for generalized models. nih.gov

Table 2: QSAR-Predicted Environmental Fate Endpoints for this compound

| Endpoint | Value | Organism | Method | Source |

|---|---|---|---|---|

| Chronic Toxicity (NOELR) | 0.267 mg/L | Oncorhynchus mykiss (Rainbow trout) | QSAR | moellerchemie.com |

| Inherent Toxicity to Aquatic Organisms (iT) - Pivotal Value | 0.028 mg/L | Daphnia or algae | Ecosar v0.99g | oecd.org |

Analysis of Thermal and Radiolytic Degradation Products and Pathways

The degradation of this compound can be induced by thermal stress or ionizing radiation, leading to the formation of various smaller molecules.

Thermal Degradation: When subjected to high temperatures, such as during combustion, this compound is expected to decompose. fishersci.comlgcstandards.com The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2). fishersci.com The degradation process involves the breaking of carbon-carbon and carbon-hydrogen bonds within the molecule.

Radiolytic Degradation: The radiolysis of alkanes, the process of decomposition by ionizing radiation, is highly dependent on the molecular structure. iaea.orgallenpress.com For highly branched alkanes like this compound, the primary decomposition pathway is through the rupture of carbon-carbon (C-C) bonds. iaea.org This is in contrast to less branched or cyclic alkanes where carbon-hydrogen (C-H) bond rupture is more dominant. iaea.org

The radiolytic degradation of a long-chain alkane can result in the formation of hydrogen gas, volatile shorter-chain alkanes, and alkenes. nih.gov The energy from radiation can be transferred along the carbon backbone, leading to bond scission. osti.gov Given the structure of this compound, radiolysis would likely produce a complex mixture of smaller branched and unbranched hydrocarbons as the parent molecule fragments.

Environmental Partitioning and Distribution Studies

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as water, soil, air, and biota. This behavior is largely governed by its physicochemical properties, including its water solubility, vapor pressure, and partition coefficients.

This compound is a hydrophobic compound, a characteristic indicated by its high octanol-water partition coefficient (log K_ow). This property suggests a strong tendency to partition from water into organic phases like lipids in organisms and organic matter in soil and sediment. iaea.org

Bioaccumulation: The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A study investigating the bioconcentration of this compound in fathead minnows found a BCF range of 880 to 3,500 L/kg. nih.govconcawe.eu While this indicates a high potential for bioaccumulation, the study also suggested that efficient metabolism of the compound in the fish can prevent further bioaccumulation. nih.gov Another source reports a BCF of 811.55 L/kg. iaea.org

Mobility in Soil: The mobility of this compound in soil is expected to be low. Its tendency to adsorb to soil and sediment particles is described by the soil organic carbon-water (B12546825) partitioning coefficient (K_oc). A high log K_oc value of 4.91 has been calculated, indicating that the substance will be strongly adsorbed to soil organic matter and will not be mobile. iaea.org This strong adsorption reduces its availability in the water phase and its potential for leaching into groundwater.

Table 3: Environmental Partitioning Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Log K_ow (Octanol-Water Partition Coefficient) | 6.96 | iaea.org |

| Bioconcentration Factor (BCF) | 811.55 L/kg | iaea.org |

| Bioconcentration Factor (BCF) in Fathead Minnows | 880 - 3,500 L/kg | nih.govconcawe.eu |

| Log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.91 | iaea.org |

An in-depth analysis of this compound reveals its significant, multifaceted role in modern material science and the formulation of advanced chemical products. This highly branched isoparaffin, commonly known as isododecane, is prized for its unique physical and chemical properties, which make it an ideal component in a range of industrial applications, from polymer manufacturing to specialized coatings. This article explores the specific applications of this compound, focusing on its function as a solvent, its emerging role as a phlegmatising agent in polymerization, its use in film-forming compositions, and its detection in polyethylene (B3416737) materials.

Applications in Material Science and Chemical Formulations Research

The utility of 2,2,4,6,6-pentamethylheptane in material science is primarily linked to its performance as a non-reactive, high-purity solvent and process aid. Its stable, branched structure and specific volatility profile are critical to its function in various specialized applications.

Biomedical and Biosensing Analytical Research Involving 2,2,4,6,6 Pentamethylheptane Detection

Identification and Quantification of 2,2,4,6,6-Pentamethylheptane in Volatile Organic Compound Profiles from Human Exhaled Breath

The analysis of VOCs in exhaled breath, often referred to as breathomics, is a burgeoning field of research that aims to identify non-invasive biomarkers for various diseases. rsc.org this compound has been identified as a component of the human volatome, the collection of all VOCs present in the breath. nih.gov Its presence has been documented in several studies focusing on the characterization of the exhaled breath metabolome in different populations.

Advanced analytical instrumentation, such as GCxGC-ToFMS, has been instrumental in the identification of hundreds of compounds in exhaled breath, including this compound. nih.gov These techniques provide high-resolution separation and sensitive detection, which are crucial for analyzing the complex mixture of VOCs in breath samples. mdpi.com The quantification of these compounds is often performed using methods like solid-phase microextraction (SPME) for sample preconcentration, followed by GC-MS analysis. mdpi.com For instance, some laboratories report a limit of quantification for this compound as low as 0.5 µ g/media using GC-MS. analytice.com

Correlation Studies between this compound Levels and Physiological Conditions

Several research efforts have focused on correlating the levels of this compound in exhaled breath with specific health conditions. These studies often involve the comparison of VOC profiles from individuals with a particular disease to those of a healthy control group.

One of the most notable associations is with allergic asthma . A study on the exhaled breath metabolome of children with allergic asthma identified a pattern of six alkanes, including this compound, that characterized the asthmatic population. nih.gov This pattern was able to classify asthmatic children with a high degree of accuracy, sensitivity, and specificity. mdpi.comnih.gov Another review on breath analysis in pediatric asthma also highlights this compound as one of the VOCs that can help distinguish children with asthma from healthy controls. rsc.org

Table 1: Research Findings on this compound in Allergic Asthma

| Study Population | Analytical Method | Key Findings | Classification Rate | Sensitivity | Specificity | Reference |

|---|---|---|---|---|---|---|

| 32 children with allergic asthma and 27 control children | GCxGC-ToFMS | A pattern of six alkanes, including this compound, characterized the asthmatic population. | 98% | 96% | 95% | mdpi.comnih.gov |

| Children with asthma vs. healthy controls | GC-MS | Part of a panel of VOCs used to distinguish between the two groups. | Not specified | Not specified | Not specified | rsc.org |

Tuberculosis (TB) is another disease where this compound has been investigated as a potential biomarker. A preliminary study using multidimensional GC-ToFMS and machine learning found that this compound was in higher abundance in the exhaled breath of patients with active nontuberculous mycobacteria (NTM) and indolent patients compared to those who have never cultured an NTM. researchgate.net This suggests its potential role in differentiating between different respiratory conditions. Furthermore, a patent for a breath analysis system for diagnosing tuberculosis lists this compound as a chemical compound of interest. google.com

Table 2: Research Findings on this compound in Tuberculosis

| Study Context | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Preliminary investigation of human exhaled breath for tuberculosis diagnosis | Multidimensional GC-ToFMS with Machine Learning | Higher abundance in active NTM and indolent patients compared to controls. | researchgate.net |

| Breath analysis systems and methods for tuberculosis diagnostics | Not specified (Patent) | Listed as a chemical compound for detection in breath. | google.com |

Detection of this compound in Biological Systems for Diagnostic or Research Purposes

Beyond exhaled breath, this compound has been detected in other biological samples, indicating its potential relevance in different diagnostic and research contexts.

Research has explored the analysis of VOCs emitted from the skin . A patent application describes a method for diagnosing and monitoring pulmonary tuberculosis by detecting a panel of VOCs, including this compound, from a sample collected from the skin. google.com This suggests an alternative non-invasive sampling method for TB diagnosis.

The compound has also been identified in fecal samples . In a study on giardiasis, a parasitic intestinal infection, this compound was one of several VOCs found to have a significantly greater prevalence in the feces of children with persistent diarrhea due to Giardia infection. nih.govsemanticscholar.orgresearchgate.net This points to its potential as a biomarker for this gastrointestinal disease.

Finally, a study involving patients undergoing cardiac surgery showed higher concentrations of this compound in their samples, although the specific biological sample type was not detailed in the abstract. nih.gov This finding suggests that the compound's presence might be altered in response to major physiological stress or specific medical procedures.

Table 3: Detection of this compound in Other Biological Systems

| Biological System/Sample | Associated Condition/Context | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| Skin (emitted VOCs) | Pulmonary Tuberculosis | Not specified (Patent) | Proposed as a biomarker for diagnosis and monitoring. | google.com |

| Feces | Giardiasis | Not specified | Significantly greater prevalence in infected individuals. | nih.govsemanticscholar.orgresearchgate.net |

| Not specified (patient samples) | Cardiac Surgery | Not specified | Higher concentrations observed in patients. | nih.gov |

Chemosensory and Aroma Chemistry Research of 2,2,4,6,6 Pentamethylheptane

Analysis of 2,2,4,6,6-Pentamethylheptane as a Volatile Aroma Component in Foodstuffs (e.g., Tea)

In a study on Korean fermented tea (FT), this compound was found to be one of the major volatile compounds, constituting 10.00% of the total volatile components. researchgate.net Research on Fenghuang Dancong tea, a type of oolong tea, also revealed the presence of this compound in concentrations ranging from 2.30% to 20.75% across nine different aroma types, indicating its substantial contribution to the tea's aroma. plos.org Another study confirmed that along with other alkanes, this compound is an important aroma component in Fenghuang Dancong tea. plos.orgnih.gov

Beyond tea, this compound has been detected in other food and plant matrices. It was identified as the main volatile constituent in the roots (76.2%), stems (63.5%), flowers (44.5%), and fruits (58.0%) of Cardaria draba (L.) Desv., a plant in the Brassicaceae family. techscience.com It has also been reported as a volatile component in cattle and lamb meats techscience.comresearchgate.net, traditional Croatian cow's and goat's cheeses matured in lambskin sacks ichem.md, and dark chocolate. nih.gov Additionally, it was found in the perennial plant Cirsium setidens Nakai. mdpi.comresearchgate.net

Table 1: Presence of this compound in Various Foodstuffs

| Foodstuff | Type/Part | Relative Abundance/Concentration | Reference |

| Tea | Korean Fermented Tea | 10.00% | researchgate.net |

| Fenghuang Dancong Oolong Tea | 2.30% - 20.75% | plos.org | |

| Plants | Cardaria draba (L.) Desv. | Roots (76.2%), Stems (63.5%), Flowers (44.5%), Fruits (58.0%) | techscience.com |

| Cirsium setidens Nakai | Identified as a major compound | mdpi.comresearchgate.net | |

| Meat | Cattle and Lamb Meat | Reported as present | techscience.comresearchgate.net |

| Dairy | Croatian Cow's and Goat's Cheese | Identified as present | ichem.md |

| Other | Dark Chocolate | Identified as present | nih.gov |

Contribution of this compound to Overall Flavor Profiles and Sensory Characteristics

In the volatile profile of cattle and lamb meats, it is noted as having a "characteristic odor". techscience.comresearchgate.net Conversely, some research indicates that this compound is known for its low odor and is used as a fragrance agent in the cosmetics market. techscience.comresearchgate.net In studies of dark chocolate, its flavor is listed as "Unspecified". nih.gov This variability suggests its sensory impact is highly dependent on interactions with other volatile compounds within the food's aroma matrix. Principal component analysis of Fenghuang Dancong tea volatiles identified this compound as one of the key differential compounds among various tea types, highlighting its importance in distinguishing their aromas. plos.orgplos.orgnih.gov

Table 2: Reported Sensory Characteristics of this compound

| Food/Context | Reported Sensory Descriptor | Reference |

| Fenghuang Dancong Tea | Irritating odor | plos.org |

| Fenghuang Dancong Tea | Fruity aromas | techscience.comresearchgate.net |

| General Food | Tea aroma | researchgate.net |

| Cattle and Lamb Meat | Characteristic odor | techscience.comresearchgate.net |

| Cosmetics/General | Low odor | techscience.comresearchgate.net |

| Dark Chocolate | Unspecified | nih.gov |

Methodologies for Extraction and Identification of this compound in Complex Aroma Matrices

The extraction and identification of this compound from complex food matrices are typically achieved using headspace analysis techniques coupled with gas chromatography-mass spectrometry (GC-MS). plos.orgichem.md

Headspace solid-phase microextraction (HS-SPME) is a predominant method used for its analysis in tea, meat, and cheese. plos.orgichem.mdnih.gov This technique involves exposing a fiber coated with a sorbent material to the headspace above the sample, allowing volatile compounds to be adsorbed onto the fiber, which is then desorbed into the GC-MS for analysis. The choice of fiber coating is crucial for efficient extraction. Studies have utilized various fiber types, including Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), to extract this compound from cheese. ichem.md In an analysis of the plant Cirsium setidens, a non-polar Polydimethylsiloxane (PDMS) coated SPME Arrow was effective in detecting aliphatic hydrocarbons like this compound. mdpi.com A comparison of four SPME Arrow types found that the Carbon Wide Range/Polydimethylsiloxane (CWR/PDMS) Arrow showed high affinity for the volatile compounds present, including this compound. mdpi.comresearchgate.net

Another method employed is ultrasonic solvent extraction (USE), which was used alongside HS-SPME to provide a more complete profile of volatile compounds in Croatian cheeses. ichem.md Following extraction, identification is confirmed by comparing the mass spectra and retention indices (RI) of the compound with those in established libraries such as NIST. nih.gov

Table 3: Methodologies for Extraction and Identification of this compound

| Methodology | Details | Application/Food Matrix | Reference |

| Extraction | Headspace Solid-Phase Microextraction (HS-SPME) | Fenghuang Dancong Tea, Meat, Cheese | plos.orgichem.mdnih.gov |

| HS-SPME with DVB/CAR/PDMS fiber | Croatian Cheese | ichem.md | |

| HS-SPME with PDMS/DVB fiber | Croatian Cheese | ichem.md | |

| SPME Arrow with PDMS coating | Cirsium setidens Nakai | mdpi.com | |

| SPME Arrow with CWR/PDMS coating | Cirsium setidens Nakai | mdpi.comresearchgate.net | |

| Ultrasonic Solvent Extraction (USE) | Croatian Cheese | ichem.md | |

| Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Tea, Meat, Cheese, Plants | plos.orgichem.mdnih.gov |

| Comparison with NIST and other spectral libraries | General | nih.gov |

Advanced Computational and Theoretical Studies of 2,2,4,6,6 Pentamethylheptane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like 2,2,4,6,6-pentamethylheptane. researchgate.netnih.gov These simulations model the movement of each atom in the molecule over time, based on a set of equations known as a force field, which describes the forces between atoms. mdpi.com This methodology provides profound insights into the molecule's conformational landscape—the various three-dimensional shapes it can adopt—and the nature of its interactions with neighboring molecules.

The conformational analysis of this compound through MD simulations reveals a complex and rapidly interconverting set of spatial arrangements. Due to the free rotation around its carbon-carbon single bonds, the molecule is not static but exists as an ensemble of different conformers. The bulky tert-butyl groups at positions 2 and 6, along with the isobutyl group at position 4, create significant steric hindrance, which influences the probability of certain conformations. MD simulations can quantify the rotational energy barriers and identify the most stable, low-energy conformers that the molecule predominantly occupies at a given temperature.

Intermolecular interactions, which govern the physical properties of the bulk liquid, are also elucidated through MD. For a nonpolar alkane like this compound, these interactions are dominated by weak van der Waals forces (specifically, London dispersion forces). MD simulations can calculate the collective effect of these forces, which is crucial for understanding properties like viscosity and density. The quality of these predictions is highly dependent on the accuracy of the chosen force field. researchgate.net Various force fields, including all-atom (AA), united-atom (UA), and coarse-grained (CG) models, have been systematically evaluated for their ability to predict the properties of alkanes. researchgate.net

Table 1: Comparison of Force Fields for Alkane Simulation

| Force Field Class | Description | Typical Application |

|---|---|---|

| All-Atom (AA) | Explicitly represents every atom in the molecule, including all hydrogen atoms. | High-accuracy simulations of detailed molecular interactions and conformational dynamics. mdpi.com |

| United-Atom (UA) | Simplifies the model by treating aliphatic carbon atoms and their bonded hydrogens (e.g., CH, CH₂, CH₃) as a single interaction center. | Efficiently simulates larger systems and longer timescales while maintaining reasonable accuracy for many properties. researchgate.net |

| Coarse-Grained (CG) | Groups multiple atoms into single "beads" to drastically reduce computational cost. | Used for studying very large systems or phenomena over long durations, such as polymer dynamics or self-assembly, where atomic detail is less critical. researchgate.net |

Research has shown that MD simulations using well-parameterized force fields can accurately reproduce experimental data for this compound. For instance, simulations have yielded values for density, viscosity, and speed of sound that are in good agreement with literature values. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a lens into the electronic world of this compound, providing data that is inaccessible through classical methods like MD. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. scienceopen.com Techniques like Density Functional Theory (DFT) are commonly used to calculate properties such as the distribution of electron density, the energies and shapes of molecular orbitals (e.g., HOMO and LUMO), and bond strengths. scienceopen.com

The electronic structure is fundamental to a molecule's reactivity. By analyzing the calculated electronic properties, researchers can predict how this compound is likely to behave in a chemical reaction. For example, regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack. Although alkanes are generally unreactive, these calculations can provide insights into their behavior under more extreme conditions, such as combustion or pyrolysis.

One practical application of these predictive capabilities is in the study of soot formation. Quantitative structure-activity relationship (QSAR) models have been developed to predict the sooting tendency of various compounds based on their molecular structure. acs.org In the development of these models, this compound has been included as part of a training set of molecules, with its sooting tendency being a key data point. acs.org Such models use quantum chemistry-derived descriptors to link molecular features to macroscopic reactive behavior, aiding in the design of cleaner-burning fuels. acs.org

Development of Predictive Models for Thermophysical and Transport Properties

A significant area of research is the development of robust models to predict the thermophysical (e.g., density, heat capacity) and transport (e.g., viscosity, thermal conductivity) properties of this compound and related hydrocarbons. These models are essential for engineering applications, especially in the oil and fuel industries, where experimental data may be unavailable for the full range of operating temperatures and pressures. elsevierpure.comcore.ac.uk

One approach involves the use of molecular-based equations of state (EoS), such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). core.ac.uk These sophisticated models connect macroscopic properties to molecular parameters, allowing for the prediction of fluid behavior over a wide range of conditions with minimal experimental input. core.ac.uk Another strategy is the development of extended corresponding states models, which are implemented in databases like the NIST REFPROP (Reference Fluid Thermodynamic and Transport Properties) program. nist.gov These models provide high-accuracy correlations for properties like viscosity and thermal conductivity. nist.gov

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound, which serves as a benchmark for the development and validation of these predictive models. nist.gov This includes extensive data for properties like density, vapor pressure, and heat capacity as a function of temperature. nist.gov

Table 2: Selected Experimental Thermophysical Data for this compound

| Property | Value | Temperature (K) | Pressure (MPa) |

|---|---|---|---|

| Density | 745.21 kg·m⁻³ | 298.15 | 0.1 |

| Viscosity | 1.31 mPa·s | 298.15 | 0.1 |

| Speed of Sound | 1203.7 m·s⁻¹ | 298.15 | 0.1 |

| Surface Tension | 21.4 mN·m⁻¹ | 295.2 | 0.1 |

| Flash Point | 318 K | N/A | 0.1 |

This table presents a selection of data points found in the cited literature. researchgate.netresearchgate.net

Binary mixtures containing this compound are also of significant interest, particularly in the formulation of surrogate fuels that mimic the properties of complex diesel or jet fuels. nist.govresearchgate.net Extensive experimental measurements and modeling have been performed on mixtures of this compound with other hydrocarbons like n-hexadecane, providing crucial data for validating mixture models. researchgate.net These studies have shown that binary mixtures of these components can serve as suitable surrogates for certain renewable fuels. researchgate.net

Emerging Research Directions and Future Perspectives for 2,2,4,6,6 Pentamethylheptane

Exploration of Novel, Green Synthetic Routes and Sustainable Production Methods

The synthesis of highly branched alkanes like 2,2,4,6,6-pentamethylheptane is an area of active research, with a growing emphasis on developing environmentally friendly and sustainable methods. Traditional synthesis routes often rely on petroleum-based feedstocks and may involve harsh reaction conditions. google.comacs.org Emerging research is focused on overcoming these limitations.

One promising approach involves the use of biocatalysts, such as enzymes and microbial cells. researchgate.net These biological systems can offer high selectivity and efficiency under mild conditions, reducing energy consumption and waste generation. researchgate.net For instance, genetically modified microorganisms are being explored for their ability to produce hydrocarbon compounds that can be converted into isododecane, a mixture containing this compound. google.com Another avenue of investigation is the use of renewable feedstocks, such as biomass-derived compounds, to reduce the carbon footprint of the production process. researchgate.net

Catalytic advancements are also at the forefront of green synthesis. Research into novel catalysts aims to improve reaction efficiency and selectivity, minimizing the formation of byproducts. acs.org For example, processes are being developed to produce high-purity this compound (in excess of 98% or 99%) through the hydrogenation of purified triisobutylene (B147571). google.com The development of switchable solvents and flow chemistry techniques also presents opportunities for more sustainable production. researchgate.net These methods can lead to reduced solvent waste and better process control. researchgate.net

A key aspect of sustainable production is the design of inherently safer processes. This includes choosing substances and reaction pathways that minimize the potential for accidents. researchgate.net The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are guiding the development of next-generation production methods for this compound. researchgate.net

Application in Advanced Energy Systems and Alternative Fuels Research

This compound is a significant component in the development of advanced energy systems and alternative fuels, particularly for aviation. researchgate.netresearchgate.net Its highly branched structure gives it properties that are desirable for jet fuels, and it is a major component of alcohol-to-jet (ATJ) sustainable aviation fuels (SAFs). researchgate.netresearchwithrowan.com

The compound is often used as a surrogate component in fuel research to represent the low-reactivity, highly-branched alkanes found in jet fuels. researchgate.net This allows for more controlled and detailed studies of combustion behavior. researchwithrowan.comacs.org Research has shown that binary mixtures of n-hexadecane and this compound can serve as suitable surrogates for renewable diesel fuels. acs.orgresearchgate.net

Detailed kinetic models are being developed to understand the combustion chemistry of this compound. researchwithrowan.com This research is crucial for optimizing engine performance and reducing emissions. researchwithrowan.com Studies have explored the similarities in the combustion behavior of this compound and other isoparaffins, which can simplify the modeling of complex fuel mixtures. researchwithrowan.com

Furthermore, the influence of external factors, such as electric fields, on the combustion of this compound is being investigated. researchgate.net This line of research could lead to the development of more fuel-flexible and efficient aviation technologies. researchgate.net The physical properties of mixtures containing this compound, such as density, viscosity, and flash point, are also extensively studied to ensure they meet the stringent requirements for aviation and diesel fuels. acs.orgresearchgate.netacs.org

Development of Enhanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound in complex mixtures is critical for its various applications. Advanced analytical techniques are continuously being developed and refined to meet this need. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of this compound. nih.govanalytice.com This technique allows for the separation and identification of individual components in a mixture with high sensitivity and specificity. nih.gov

In the context of reformulated medical inhalers using low-GWP propellants, GC-MS is employed to screen for leachables, including this compound, that may originate from device components. ondrugdelivery.com The development of analytical methods with low limits of quantification is essential for ensuring product safety and quality. analytice.compqri.org